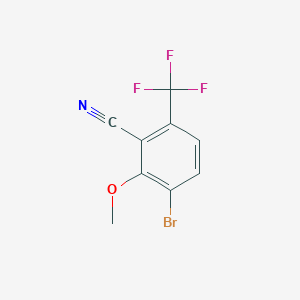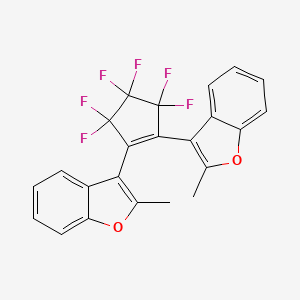
3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) is a compound belonging to the class of diarylethenes, which are known for their photochromic properties. These compounds can undergo reversible changes in their structure when exposed to light, making them useful in various applications such as molecular switches and data storage devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) typically involves the reaction of perfluorocyclopentene with 2-methylbenzofuran under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .
Wissenschaftliche Forschungsanwendungen
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) has several scientific research applications:
Chemistry: Used as a molecular photoswitch in various chemical reactions and studies.
Biology: Employed in the development of photoresponsive biomolecules and sensors.
Industry: Utilized in the production of photochromic materials for data storage and display technologies
Wirkmechanismus
The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) involves its ability to undergo reversible photocyclization. When exposed to light, the compound can switch between two different structural forms, which can alter its physical and chemical properties. This photochromic behavior is due to the presence of the perfluorocyclopentene core, which facilitates the reversible cyclization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Similar in structure but contains a thiophene ring instead of a furan ring.
1,2-Bis(2-methylbenzo[b]thiophen-3-yl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Another diarylethene with a different core structure
Uniqueness
The uniqueness of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) lies in its specific photochromic properties and the presence of the furan ring, which can influence its reactivity and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C23H14F6O2 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzofuran-3-yl)cyclopenten-1-yl]-2-methyl-1-benzofuran |
InChI |
InChI=1S/C23H14F6O2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChI-Schlüssel |
JBGJZPIRIDMXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2O1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(OC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
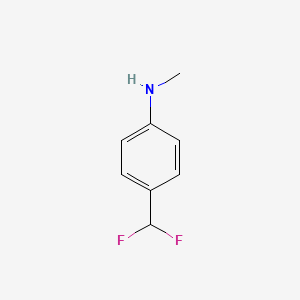
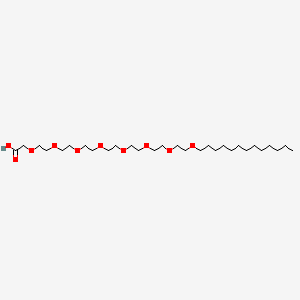
![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
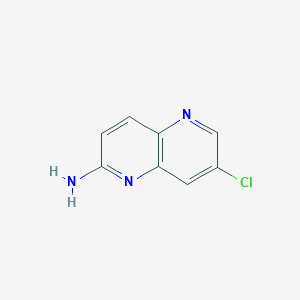
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)


![3H-pyrrolo[2,3-c]quinoline](/img/structure/B12847855.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
